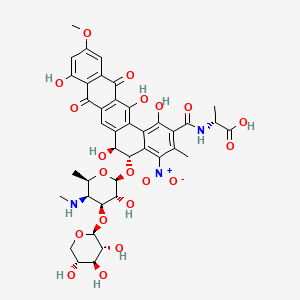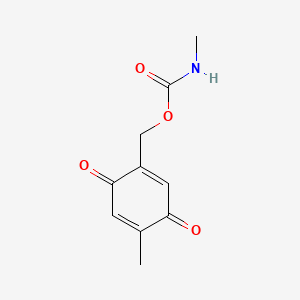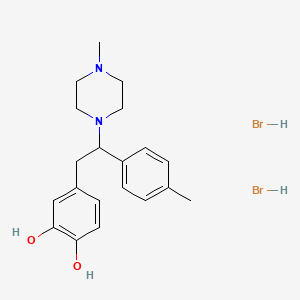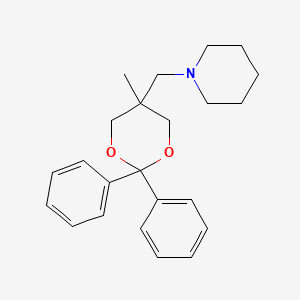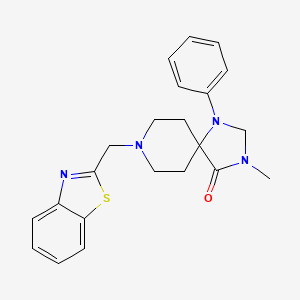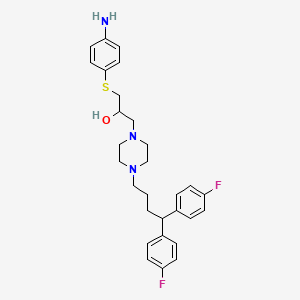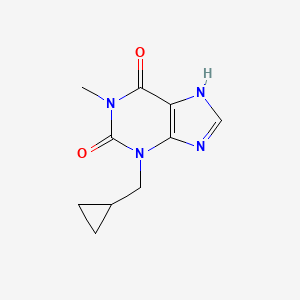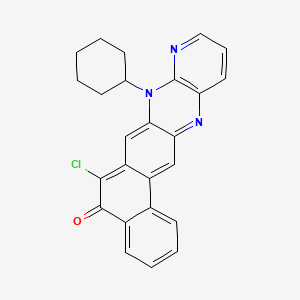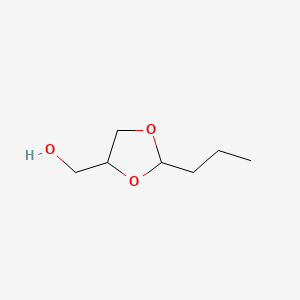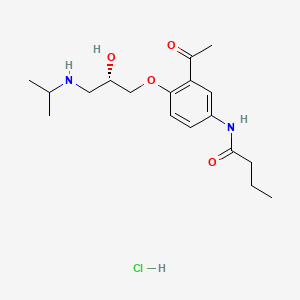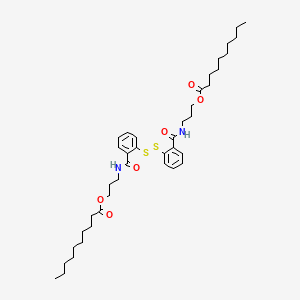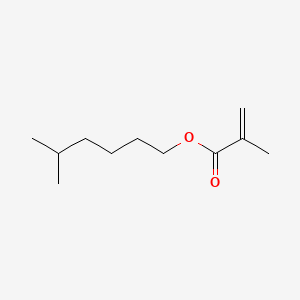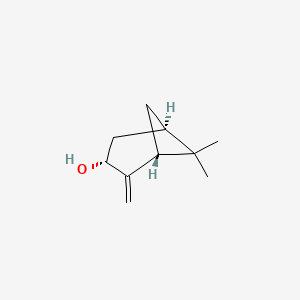
Isopinocarveol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopinocarveol is an organic compound with the molecular formula C10H16O. It is a bicyclic monoterpenoid, which means it is derived from two isoprene units and contains a hydroxyl group as a substituent. This compound exists in different stereoisomeric forms, including trans-isopinocarveol and cis-isopinocarveol. It is naturally found in various plant species and is a component of several essential oils .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopinocarveol can be synthesized by heating a mixture of turpentine, selenium dioxide, and hydrogen peroxide. In this reaction, selenium dioxide acts as a catalyst, while hydrogen peroxide oxidizes the pinene found in turpentine. The other components in the turpentine remain unreacted .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Isopinocarveol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pinocarvone.
Reduction: Reduction reactions can convert it into pinocarveol.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Pinocarvone
Reduction: Pinocarveol
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Isopinocarveol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex organic molecules.
Biology: Studies have explored its role in plant metabolism and its presence in essential oils.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used as a flavoring agent in the food industry and as a fragrance component in the cosmetic industry
Mechanism of Action
The mechanism of action of isopinocarveol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Pinocarveol: Another bicyclic monoterpenoid with similar structural features but different stereochemistry.
Pinocarvone: An oxidized form of isopinocarveol.
Myrtenol: A related monoterpenoid with a similar bicyclic structure.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its presence in essential oils make it a valuable compound for research and industrial applications .
Properties
CAS No. |
6712-79-4 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1R,3R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol |
InChI |
InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9,11H,1,4-5H2,2-3H3/t7-,8+,9-/m1/s1 |
InChI Key |
LCYXQUJDODZYIJ-HRDYMLBCSA-N |
Isomeric SMILES |
CC1([C@@H]2C[C@H]1C(=C)[C@@H](C2)O)C |
Canonical SMILES |
CC1(C2CC1C(=C)C(C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


